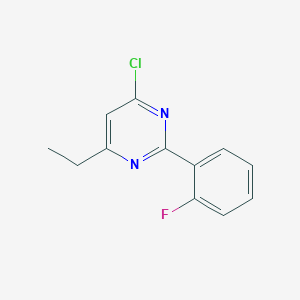![molecular formula C16H12ClF3N2O B15060111 N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: is an organic compound that features a benzylideneamino group, a chloro group, and a trifluoromethylphenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative, often using coupling reactions facilitated by catalysts like palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzylideneamino group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
作用機序
The mechanism by which N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target proteins, while the chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
類似化合物との比較
- N-(benzylideneamino)-2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[3-(difluoromethyl)phenyl]acetamide
Comparison:
- Structural Differences: The position and number of fluorine atoms in the trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity.
- Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and overall chemical behavior.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.
特性
分子式 |
C16H12ClF3N2O |
|---|---|
分子量 |
340.73 g/mol |
IUPAC名 |
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N2O/c17-10-15(23)22(21-11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h1-9,11H,10H2 |
InChIキー |
PGTUSOAQOFDCGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


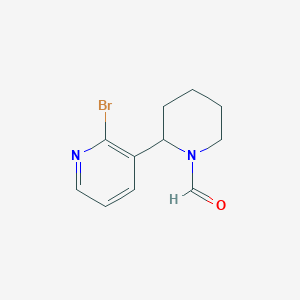
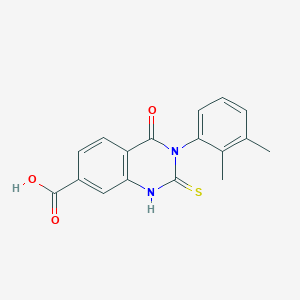
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
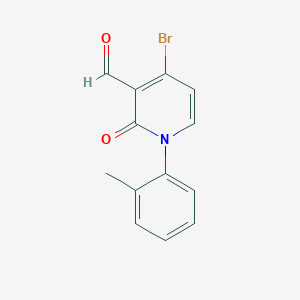
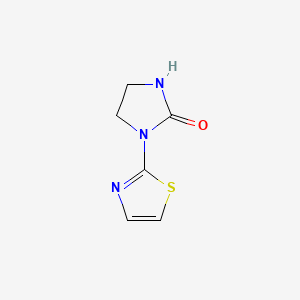

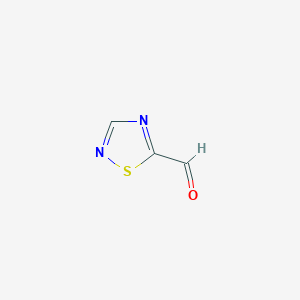

![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

